7-(Trifluoromethyl)chroman-4-one, with the molecular formula , is a notable organic compound belonging to the chromanone class of derivatives. Characterized by a trifluoromethyl group at the 7th position of the chroman-4-one structure, this compound plays a significant role in medicinal chemistry and has various applications in scientific research and industry. Its unique trifluoromethyl substitution enhances its chemical properties, making it valuable in several fields, including pharmaceuticals and agrochemicals.
7-(Trifluoromethyl)chroman-4-one is categorized under oxygen-containing heterocycles, specifically chromanones. The compound is available for purchase from various chemical suppliers, confirming its relevance in both academic and industrial settings. The compound's CAS number is 111141-02-7, which aids in its identification and procurement in chemical databases .
The synthesis of 7-(Trifluoromethyl)chroman-4-one can be achieved through several methods. One prevalent approach involves the reaction of 4-chlorobenzoyl chloride with trifluoromethyl acetone. This reaction is typically conducted under controlled conditions to yield an intermediate, which is then treated with an imine or amide in the presence of a base to produce the desired chromanone derivative.
The synthetic route often requires careful monitoring of reaction conditions such as temperature and solvent choice to optimize yield and purity. For industrial applications, large-scale synthesis may involve purification techniques like recrystallization or chromatography to isolate high-purity products.
The molecular structure of 7-(Trifluoromethyl)chroman-4-one features a chroman ring system with a trifluoromethyl substituent. The InChI key for this compound is BDGGJAUEQDZWRC-UHFFFAOYSA-N, which aids in computational modeling and database searches.
7-(Trifluoromethyl)chroman-4-one undergoes various chemical reactions including:
Common reagents used in these reactions include:
Major products from these reactions include quinones and substituted chromanones depending on specific conditions.
The mechanism of action for 7-(Trifluoromethyl)chroman-4-one involves its interactions with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to active sites, thereby blocking their function. Additionally, it may modulate cellular signaling pathways, leading to various biological effects that are context-dependent.
The physical properties of 7-(Trifluoromethyl)chroman-4-one include:
The chemical properties are characterized by its reactivity due to the trifluoromethyl group, which enhances lipophilicity and stability. This modification allows for increased interaction with biological targets, making it a significant scaffold in drug design.
7-(Trifluoromethyl)chroman-4-one has diverse applications across several scientific domains:
Table 1: Comparison of Key Trifluoromethylation Strategies
Method | CF₃ Source | Conditions | Yield Range | Key Advantages |
---|---|---|---|---|
Photoredox Radical Cyclization | Togni II | Rhodamine B, Visible Light | 24–69% | Metal-free, broad FG tolerance |
Iodine/Alcohol Oxidative Aromatization | Preformed CF₃-chromenone | I₂/ROH, Δ or MW | 48–89% | Scalable, operational simplicity |
Cu-Catalyzed Hydrophosphorylation* | H-phosphine oxides | Cu-chitosan, 80–100°C | 70–92% | Anti-Markovnikov regioselectivity |
Note: *Applies to functionalization of alkynyl precursors en route to CF₃-chromans [4].
Regiocontrol in 7-(trifluoromethyl)chroman synthesis centers on catalyst design and directing group (DG) strategies. Heterogeneous catalysts like functionalized chitosan-copper complexes enable anti-Markovnikov hydrophosphorylation of alkynes, affording (E)-alkenylphosphoryl intermediates for chroman synthesis. This system operates without noble metals, ligands, or bases, demonstrating >90% regioselectivity and recyclability for ≥5 cycles [4]. For C–H activation on the chroman benzene ring, transient directing groups (TDGs) and Lewis acid (LA) assistance prove effective. Palladium catalysts with N-oxide or N-methoxybenzamide DGs achieve ortho-C–H functionalization, while sterically hindered ligands promote meta-selectivity. Quinolone-based systems illustrate this principle, where DG-metal coordination dictates C2 vs. C8 functionalization [6] [8].
Visible-light photoredox catalysis has revolutionized C–CF₃ bond construction via electron donor-acceptor (EDA) complexes and radical addition/cyclization cascades. The rhodamine B/Togni II system generates trifluoromethyl radicals (·CF₃) upon irradiation, which add to unactivated alkenes tethered to aryl groups. Subsequent intramolecular heterocyclization forms the chroman core. Key mechanistic stages include:
Enantioselective construction of 7-(trifluoromethyl)chroman focuses on chiral auxiliaries and organocatalysts. 7-Hydroxy-4-(trifluoromethyl)coumarin serves as a precursor for diastereoselective three-component reactions with dialkyl acetylenedicarboxylates and aldehydes. Triethylamine-mediated condensation yields dialkyl (2E)-2-[aryl(hydroxy)methyl]-3-{(2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl)oxy}but-2-enedioates with >90% de when using chiral aldehydes [9]. For all-carbon quaternary stereocenters, organocatalytic desymmetrization proves effective:
Table 2: Catalytic Systems for Regioselective Functionalization
Catalyst Type | Reaction | Regioselectivity | Functional Group Tolerance | Limitations | |
---|---|---|---|---|---|
Cu-chitosan | Alkyne Hydrophosphorylation | Anti-Markovnikov >90% | Halides, esters, heteroaryls | Limited to P(O)–H compounds | |
Pd/tBu₂MeP·HBF₄ | C–H Arylation | C4/C7 diarylation | NO₂, CN, COCH₃ | Requires pivalic acid additive | |
Rhodium-DG complexes | Distal C–H activation | C5 > C6 (≥8:1) | Amides, ketones | Needs pre-installed DG | |
Lewis Acid (Sc(OTf)₃) | Meta-C–H alkenylation | >20:1 meta-selectivity | Ethers, fluorides | Substrate-dependent yield | [6] [8] |
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.:
CAS No.:
CAS No.:
CAS No.: